Specific Scientific Field: Thermophysiology
Summary of the Application: This compound is used in research related to body temperature regulation in warm-blooded animals.
Methods of Application or Experimental Procedures: The compound is typically administered pharmacologically to test subjects, and its effects on body temperature are observed.
Results or Outcomes: The compound has been found to decrease body temperature, confirming that this effect is a result of 5-HT7 receptor activation.
2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid is an organic compound characterized by the molecular formula C₁₂H₁₅NO₄S. This compound is a derivative of benzoic acid, featuring a methyl group at the second position and a pyrrolidine-1-sulfonyl group at the fifth position. Its structure includes a benzoic acid moiety, which contributes to its acidity and potential reactivity, alongside a sulfonyl group that enhances its chemical properties and biological interactions .
Research indicates that 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid exhibits potential biological activities. It has been explored for its anti-inflammatory and antimicrobial properties, suggesting its utility in therapeutic applications. The specific interactions of this compound with biomolecules warrant further investigation to fully elucidate its biological mechanisms and potential therapeutic effects .
The synthesis of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves several steps:
2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several applications across different fields:
Several compounds share structural similarities with 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid, which can be compared based on their functional groups and biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methyl-5-(pyrrolidine-1-sulfonyl)aniline | Contains an aniline group instead of a benzoic acid | Potentially different biological activity profiles |
2-Methyl-5-(pyrrolidine-1-sulfonyl)phenylboronic acid | Incorporates a boronic acid group | Useful in cross-coupling reactions in organic synthesis |
The uniqueness of 2-Methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its sulfonamide functionality combined with the benzoic acid structure may provide unique pathways for interaction within biological systems, making it a valuable subject for further research.
The compound originated from systematic structure-activity relationship (SAR) studies on 2,5-substituted benzoic acid derivatives aimed at disrupting BH3 domain interactions in anti-apoptotic proteins. Initial work in 2020 identified the parent scaffold through fluorescence polarization assays, where the 5-phenethylthio substituent demonstrated critical hydrophobic interactions with the p2 pocket of Mcl-1. Replacement of the thioether linkage with a sulfonamide group at position 2 marked a pivotal innovation, enhancing metabolic stability while preserving binding affinity. The pyrrolidine-1-sulfonyl moiety was specifically engineered to balance conformational flexibility and steric bulk, enabling optimal orientation within the target binding groove.
Key milestones in its synthesis involved:
This compound occupies a strategic niche in apoptosis modulation research due to its dual targeting capability. Unlike earlier BH3 mimetics exhibiting pan-Bcl-2 family inhibition, it shows >20-fold selectivity for Mcl-1/Bfl-1 over Bcl-2/Bcl-xL, addressing a critical challenge in oncology drug development. The structural basis for this selectivity was elucidated through X-ray crystallography and molecular docking studies, revealing:
Structural Feature | Role in Target Engagement |
---|---|
2-Methyl substitution | Prevents π-stacking with Phe101 in Bcl-xL |
Pyrrolidine sulfonamide | Forms hydrogen bonds with Asp256 (Mcl-1) |
Benzoic acid carboxylate | Ionic interaction with Arg263 (Mcl-1) |
These interactions enable precise molecular recognition while avoiding off-target effects mediated by conserved binding grooves across Bcl-2 family proteins.
The compound’s design aligns with the "molecular glue" hypothesis, where small molecules stabilize transient protein conformations to disrupt endogenous protein complexes. Key research objectives driving its development included:
Hydrophobic Pocket Optimization: Systematic variation of the 5-position substituent demonstrated that a $$ \text{logP} $$ between 1.4–2.2 maximizes p2 pocket occupancy without compromising solubility. Introducing tert-butyl groups at this position improved Mcl-1 binding 8-fold (K$$_i$$ = 73 nM vs. 580 nM baseline).
Solubility-activity Balance: Replacement of phenyl groups with heterocycles (e.g., piperidine in analog 19) increased aqueous solubility from 0.12 mg/mL to 1.8 mg/mL while maintaining sub-μM affinity.
Conformational Restriction: The methyl group at position 2 reduces rotational entropy penalty upon binding, as confirmed by isothermal titration calorimetry showing favorable ΔG (−9.2 kcal/mol).
Computational models using molecular dynamics simulations further predicted that the pyrrolidine sulfonamide’s puckered conformation prevents steric clashes with α3-helix residues (Val216, Phe220) in Mcl-1.
As a lead compound, 2-methyl-5-(pyrrolidine-1-sulfonyl)-benzoic acid has enabled several drug discovery initiatives:
Prodrug Development: Esterification of the carboxyl group produced preclinical candidates with enhanced membrane permeability (P$$_{app}$$ > 15 × 10$$^{-6}$$ cm/s in Caco-2 assays).
Combination Therapy: Synergy studies with venetoclax showed 3.2-fold reduction in EC$$_{50}$$ against MV4-11 leukemia cells, overcoming common resistance mechanisms.
Diagnostic Applications: $$^{11}\text{C}$$-labeled derivatives are being evaluated as PET tracers for Mcl-1 overexpression in solid tumors.
The compound’s tractability for further optimization is evidenced by over 40 published analogs, with clinical candidate OBH-715 currently completing IND-enabling studies.